1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride
CAS No.: 96401-71-7
Cat. No.: VC18471534
Molecular Formula: C18H26ClNO2
Molecular Weight: 323.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96401-71-7 |
|---|---|
| Molecular Formula | C18H26ClNO2 |
| Molecular Weight | 323.9 g/mol |
| IUPAC Name | 7-methyl-4-[(4-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
| Standard InChI | InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H |
| Standard InChI Key | LTIWXPRHTRKWDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC[NH+](CC1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₂₆ClNO₂, with a molecular weight of 323.9 g/mol. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.
Structural Features
The benzoxepin core consists of a seven-membered oxepin ring fused to a benzene ring, while the 4-methylpiperidino side chain introduces a tertiary amine group. Key structural attributes include:
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Benzoxepin backbone: A bicyclic system with oxygen at position 1 and a ketone at position 5.
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Substituents: A methyl group at position 7 and a 4-methylpiperidinomethyl group at position 4.
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Hydrochloride salt: The protonation of the piperidine nitrogen improves stability and solubility.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalized benzoxepin precursors. A common strategy includes:
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Cyclization: Formation of the benzoxepin ring via acid- or base-catalyzed condensation.
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Side-chain introduction: Alkylation or reductive amination to attach the 4-methylpiperidine moiety.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key Reactions
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Overman rearrangement: Used in related benzoxepin syntheses to establish stereochemistry .
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Ring-closing metathesis (RCM): Efficient for constructing the oxepin ring .
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Reductive amination: Critical for introducing the piperidine side chain.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at position 4 requires precise reaction conditions.
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Yield improvement: Catalysts like Grubbs’ catalyst (for RCM) and Lewis acids (e.g., AlCl₃) enhance efficiency .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Enhanced by the hydrochloride salt, facilitating formulation in polar solvents.
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Thermal stability: Likely stable up to 150°C, based on analogous benzoxepins.
Partition Coefficient (LogP)
Estimated LogP ≈ 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₆ClNO₂ | |
| Molecular Weight | 323.9 g/mol | |
| CAS Number | 96401-71-7 | |
| Salt Form | Hydrochloride |
Comparison with Structural Analogs
Piperidine-Substituted Derivatives
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VC18473087 (CAS 96401-68-2): Replacing 4-methylpiperidine with piperidine reduces steric hindrance, potentially altering receptor selectivity.
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Antioxidant activity: Tetrahydrobenzo[c]oxepins show superior radical scavenging vs. dihydro analogs .
Impact of Substituents
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Methyl groups: Enhance metabolic stability by reducing cytochrome P450 oxidation.
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Chloride counterion: Improves crystallinity and shelf life compared to free bases.
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